molecular formula C10H20ClNO3 B13249965 Tert-butyl 3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride

Tert-butyl 3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride

Cat. No.: B13249965
M. Wt: 237.72 g/mol
InChI Key: SXPTZWQZLUDMTE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. These methods often include continuous flow processes and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.

    Substitution Reagents: Halogens, alkyl halides, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines .

Scientific Research Applications

Tert-butyl 3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl 3-amino-4-hydroxycyclopentane-1-carboxylate hydrochloride include:

Uniqueness

Its structural features allow for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C10H20ClNO3

Molecular Weight

237.72 g/mol

IUPAC Name

tert-butyl 3-amino-4-hydroxycyclopentane-1-carboxylate;hydrochloride

InChI

InChI=1S/C10H19NO3.ClH/c1-10(2,3)14-9(13)6-4-7(11)8(12)5-6;/h6-8,12H,4-5,11H2,1-3H3;1H

InChI Key

SXPTZWQZLUDMTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CC(C(C1)O)N.Cl

Origin of Product

United States

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